molecular formula C15H11NO3 B3211742 2-Hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione CAS No. 1092802-01-1

2-Hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione

Cat. No.: B3211742
CAS No.: 1092802-01-1
M. Wt: 253.25 g/mol
InChI Key: SCKUPOQVTXWIQX-UHFFFAOYSA-N
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Description

The Isoquinolinedione Nucleus as a Prominent Framework in Chemical Biology

The isoquinoline (B145761) framework, a bicyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a core component in a vast number of natural and synthetic compounds. nih.govwikipedia.org These structures are considered privileged in medicinal chemistry because they serve as essential templates for drug discovery, capable of interacting with a wide array of biological targets. nih.govresearchgate.net The versatility of the isoquinoline scaffold is demonstrated by the broad spectrum of pharmacological activities its derivatives possess, including anticancer, antiviral, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory actions. nih.govmdpi.comacs.org

The significance of this nucleus is deeply rooted in nature. Isoquinoline alkaloids, which now number around 2,500 known structures, are primarily found in plant families such as Papaveraceae (poppy family) and Berberidaceae (barberry family). wikipedia.org These natural products, derived from the amino acid tyrosine, include some of humankind's oldest and most potent medicines, such as the analgesic morphine, the cough suppressant codeine, and the muscle relaxant papaverine (B1678415). wikipedia.orgoup.com The proven biological efficacy of these natural alkaloids has inspired chemists to synthesize and explore a multitude of derivatives, leading to the development of numerous clinical drugs for a wide range of diseases, from cancer to cardiovascular and nervous system disorders. nih.gov

Historical Evolution and Significant Contributions of Isoquinolinedione Chemistry

The journey of isoquinoline chemistry began with its initial isolation from coal tar in 1885. wikipedia.org This discovery opened the door to a new class of heterocyclic compounds. Early research focused on elucidating the structure and basic reactivity of the isoquinoline nucleus. A pivotal moment in its history was the development of classical synthetic methods that allowed for the controlled construction of the isoquinoline core. Landmark reactions such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Gams syntheses, developed in the late 19th and early 20th centuries, became fundamental tools for organic chemists, enabling the creation of a wide variety of isoquinoline derivatives. wikipedia.org

The study of benzylisoquinoline alkaloids, in particular, marked a century of significant discoveries. oup.com The structural elucidation and synthesis of complex natural products like morphine and papaverine were monumental achievements that not only advanced organic chemistry but also laid the groundwork for modern drug development. wikipedia.orgoup.com Over the decades, research has evolved from isolation and characterization to the rational design and synthesis of novel isoquinolinedione-based compounds. Modern synthetic strategies, including radical cascade reactions and metal-catalyzed processes, have made the synthesis of these scaffolds more efficient and versatile, allowing for the creation of extensive libraries of compounds for biological screening. rsc.org This continuous innovation underscores the enduring importance of the isoquinolinedione framework in the quest for new therapeutic agents. rsc.org

Focus on 2-Hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione: A Specific Derivative within the Isoquinolinedione Class

Within the broad class of isoquinolinediones, specific derivatives are designed and synthesized to target particular biological pathways or to enhance desired pharmacological properties. This compound is one such derivative, characterized by a precise arrangement of functional groups on the core scaffold.

The foundational structure, 2-hydroxyisoquinoline-1,3(2H,4H)-dione, has been a subject of significant research. Studies have identified it as an inhibitor of key viral enzymes, including HIV-1 integrase and the RNase H domain of reverse transcriptase, making the scaffold a point of interest for antiviral drug development. nih.govchemicalbook.com The presence of the N-hydroxyimide moiety is crucial for the metal-chelating properties that contribute to this inhibitory activity. chemicalbook.com The crystal structure of the parent compound reveals a nearly planar isoquinoline unit that exists in the diketo form. nih.gov

The specific compound of focus, this compound, builds upon this core by incorporating a phenyl group at the 7-position of the isoquinoline ring. In medicinal chemistry, the addition of an aryl substituent, such as a phenyl group, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity to a target protein through additional hydrophobic or pi-stacking interactions, modify solubility, and affect the metabolic stability of the compound. While detailed research findings on this specific 7-phenyl derivative are not broadly available in public literature, its structure suggests a deliberate design to modulate the biological activity of the parent 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold.

Properties

IUPAC Name

2-hydroxy-7-phenyl-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14-9-12-7-6-11(10-4-2-1-3-5-10)8-13(12)15(18)16(14)19/h1-8,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKUPOQVTXWIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)N(C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Exploration of Biological Target Interactions and Mechanistic Pathways of 2 Hydroxy 7 Phenylisoquinoline 1,3 2h,4h Dione Derivatives

Enzymatic Inhibition Profiles

Derivatives of the 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold have been identified as potent inhibitors of crucial enzymes in the replication cycle of the Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov Research has primarily focused on their ability to dually inhibit HIV-1 integrase (IN) and the ribonuclease H (RNase H) domain of the reverse transcriptase (RT) enzyme. brieflands.com Both of these enzymatic targets are metalloenzymes that rely on divalent metal ions, typically magnesium (Mg²⁺), for their catalytic function, a feature exploited by this class of inhibitors. nih.govunica.it While designed as dual inhibitors, structure-activity relationship (SAR) studies have shown that many derivatives exhibit greater potency against integrase than RNase H. mdpi.com However, modifications to the core scaffold have also yielded compounds with selective and potent RNase H inhibitory activity. nih.gov

Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Integrase (IN)

The 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives, also referred to as HIDs or HQDs, represent a novel class of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov Biochemical evaluations have demonstrated that these compounds effectively block both the 3'-processing and strand transfer reactions catalyzed by the integrase enzyme, which are essential for integrating the viral DNA into the host cell's genome. nih.govnih.gov A significant advantage of this class of inhibitors is their high barrier to the development of viral resistance. nih.govnih.gov Even after prolonged exposure under selective pressure in cell culture, the selection of genotypically resistant HIV strains has proven difficult. nih.gov

Further SAR studies have been conducted to optimize the anti-integrase activity. It was found that introducing lipophilic alkyl groups or carboxamido chains at the 4-position of the isoquinolinedione ring could enhance the inhibitory potency and selectivity for integrase. brieflands.comnih.gov For instance, the derivative MB-76, which incorporates a carboxamido chain at this position, potently blocks HIV integration and remains active against several raltegravir-resistant HIV-1 variants. nih.govebi.ac.uk

Table 1: Inhibitory Activity of Selected 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives against HIV-1 Integrase

Compound Substitution at Position 4 HIV-1 Integrase Inhibition (IC₅₀) Reference
Basis Scaffold -H Micromolar range nih.gov
4-pentyl derivative - (CH₂)₄CH₃ Low micromolar nih.gov
4-(3-phenylpropyl) derivative - (CH₂)₃C₆H₅ Low micromolar nih.gov
MB-76 Carboxamido chain with p-fluorobenzyl group Potent (nanomolar range implied) nih.gov
4-alkylcarboxamido derivatives -CONH-(CH₂)₅CH₃ Low nanomolar nih.gov
Binding Site Analysis and Interaction Modes

The mechanism of action for 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives involves direct interaction with the catalytic site of the HIV-1 integrase. nih.gov X-ray crystallography of the derivative MB-76 in complex with the prototype foamy virus (PFV) intasome has provided detailed insights into its binding mode. nih.gov The analysis revealed that the inhibitor binds in the active site in a manner similar to other INSTIs, positioning itself at the interface between the viral DNA end and the enzyme. nih.gov

A key feature of this interaction is the chelation of the two catalytic Mg²⁺ ions within the active site. nih.govnih.gov The compact 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold uniquely presents all three of its metal-chelating oxygen atoms from a single ring, which effectively coordinates the metal ions. nih.gov This metal chelation is crucial for inhibiting the enzyme's catalytic function. brieflands.com The inhibitor's direct contacts with the integrase protein are primarily with the highly conserved residues of the catalytic core, specifically Proline (P145) and Glutamine (Q146) in HIV-1 IN. nih.gov The extended linker connecting the core to a p-fluorobenzyl group in MB-76 provides additional flexibility, allowing it to adapt to the perturbed active sites of some raltegravir-resistant integrase variants. nih.gov This specific and efficient binding mode, targeting invariant residues, is thought to contribute to the high genetic barrier to resistance. nih.gov

Mechanistic Elucidation of IN Inhibition

The inhibition of HIV-1 integrase by 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives occurs at the catalytic site. nih.gov These compounds function as competitive inhibitors, preventing the stable binding of the viral DNA to the enzyme, a prerequisite for the catalytic reactions. nih.gov By chelating the Mg²⁺ ions, the inhibitors effectively neutralize the active site, thereby blocking two critical steps in the integration process. nih.govyoutube.com

The first step inhibited is 3'-processing, where the integrase removes a dinucleotide from each 3' end of the viral DNA. nih.gov The second and subsequent step blocked is strand transfer, where the processed 3' ends of the viral DNA are covalently joined to the host cell's chromosomal DNA. nih.govnih.gov By preventing these polynucleotidyl transfer reactions, the viral genome cannot be integrated into the host genome, thus halting the viral replication cycle. nih.gov

Modulation of HIV-1 Reverse Transcriptase (RT) Ribonuclease H (RNase H) Domain

The 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold, featuring an N-hydroxyimide pharmacophore, was also developed for the inhibition of the RNase H domain of HIV-1 RT. nih.govmdpi.com The active sites of HIV-1 integrase and the RNase H domain share structural similarities, including a DDE catalytic triad (B1167595) and a dependence on two divalent metal ions for activity, which explains the dual inhibitory potential of this chemical class. brieflands.comunica.it While many of the initial derivatives were found to be more potent inhibitors of integrase, targeted modifications have led to compounds with high selectivity for the RNase H function. nih.govmdpi.com For instance, 2-hydroxy-4-methoxycarbonyl-isoquinoline-1,3(2H,4H)-dione was identified as a novel and selective inhibitor of the RNase H function, with its antiviral activity likely attributable to this specific inhibition. nih.gov

Table 2: Comparative Inhibition of HIV-1 RNase H and Integrase by Selected Derivatives

Compound RNase H Inhibition (IC₅₀) Integrase Inhibition (IC₅₀) Selectivity Reference
2-hydroxy-4-methoxycarbonylisoquinoline-1,3(2H,4H)-dione 61 nM ~5 µM Selective for RNase H nih.govmdpi.com
Basis Scaffold (unsubstituted) Sub-micromolar Micromolar range Dual, slightly favors RNase H mdpi.com
7-substituted derivatives (initial series) Less potent More potent Selective for Integrase mdpi.com
Allosteric vs. Active Site Inhibition

Evidence strongly indicates that 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives inhibit the RNase H domain through direct interaction with its catalytic active site, rather than through an allosteric mechanism. mdpi.com Crystal structures of the isolated RT RNase H domain in complex with N-hydroxyimide inhibitors have confirmed that these compounds bind by chelating the metal ions within the active site. mdpi.com This mode of action mirrors their inhibitory mechanism against HIV-1 integrase, targeting the fundamental catalytic machinery of the enzyme. nih.gov Docking studies with other classes of RNase H inhibitors have further shown interactions with critical and highly conserved residues within the active site. mdpi.com

Interference with Nucleic Acid Processing

The RNase H domain of reverse transcriptase plays an indispensable role in HIV-1 replication. mdpi.com Its function is to specifically degrade the viral RNA strand from the intermediate RNA-DNA hybrid that is formed during reverse transcription. unica.itmdpi.com This process is essential for the synthesis of the second, plus-strand of viral DNA to be completed, resulting in a double-stranded DNA copy of the viral genome (provirus). mdpi.com

By binding to the active site and inhibiting the catalytic function of RNase H, 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives prevent the degradation of the viral RNA template. This interference halts the process of reverse transcription, preventing the formation of the mature double-stranded viral DNA that is necessary for integration into the host genome. nih.gov Therefore, the inhibition of RNase H represents a distinct and viable mechanism for disrupting the HIV-1 life cycle.

Interaction with Hepatitis C Virus (HCV) NS5B Polymerase

The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. acs.orgnih.gov Isoquinoline-1,3-dione derivatives have been identified as potent inhibitors of this polymerase, acting through distinct mechanisms.

One major mechanism involves the chelation of metal ions within the enzyme's active site. The NS5B polymerase requires two magnesium ions (Mg²⁺) for its catalytic activity. The 2-hydroxyisoquinoline-1,3-dione scaffold can act as a pyrophosphate mimetic, binding to these Mg²⁺ ions in a "tridentate" chelation mode. nih.gov This interaction effectively blocks the active site, preventing the binding of nucleotide triphosphates and halting RNA replication. A representative compound from the 2-hydroxyisoquinoline-1,3-dione class demonstrated significant cellular anti-HCV activity with an EC₅₀ value of 1.9 μM. nih.gov

A second mechanism of action is allosteric inhibition. Rather than binding to the catalytic active site, some derivatives, such as those of 1H-benzo[de]isoquinoline-1,3(2H)-dione, bind to a non-nucleoside binding site known as Thumb Site II. acs.orgnih.gov This binding event induces a conformational change in the enzyme, impairing its function during the pre-elongation phase of RNA synthesis. nih.gov This allosteric approach offers selectivity, as these inhibitors show no activity against other polymerases like HIV reverse transcriptase. nih.gov

Table 1: Activity of Selected Isoquinoline (B145761) Derivatives Against HCV NS5B
Compound ClassMechanism of ActionTarget SiteReported Potency (Example)
2-Hydroxyisoquinoline-1,3-dionesMetal Ion ChelationCatalytic Active SiteEC₅₀ = 1.9 μM nih.gov
1H-Benzo[de]isoquinoline-1,3(2H)-dionesAllosteric InhibitionThumb Site IISubmicromolar potency in replicons nih.gov

Kinase Inhibition Potential of Isoquinolinedione Derivatives

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.gov The isoquinoline and isoquinolinedione scaffolds have proven to be fertile ground for the discovery of potent kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. youtube.com

Specific isoquinoline derivatives have shown potent, low nanomolar inhibitory activity against several kinases:

Rho-Kinase (ROCK): Substituted 2H-isoquinolin-1-one derivatives have been developed as potent ROCK inhibitors, a target for cardiovascular diseases like hypertension. nih.gov

Janus Kinases (JAKs): A benz[h]-imidaz[4,5-f]isoquinolin-7-one derivative acts as a potent, ATP-competitive inhibitor of JAK1, JAK2, JAK3, and Tyk2, with IC₅₀ values as low as 1 nM for JAK2 and Tyk2, and a Kᵢ of 5 nM for JAK3. sigmaaldrich.comsigmaaldrich.com

Cyclin-Dependent Kinase 4 (CDK4): A series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones has been reported as a novel class of potent and selective inhibitors of the CDK4/cyclin D1 complex, a key regulator of the cell cycle. nih.gov These compounds show selectivity for CDK4 over other CDKs like CDK1 and CDK2. nih.gov

Table 2: Kinase Inhibition by Isoquinoline-Related Derivatives
Kinase TargetCompound ScaffoldMechanismReported Potency (Example)
Rho-Kinase (ROCK)2H-Isoquinolin-1-oneATP-competitiveKᵢ = 1.6 nM
Janus Kinases (JAKs)Benz[h]-imidaz[4,5-f]isoquinolin-7-oneATP-competitiveIC₅₀ = 1 nM (JAK2), Kᵢ = 5 nM (JAK3) sigmaaldrich.com
Cyclin-Dependent Kinase 4 (CDK4)4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-dioneNot specified (likely ATP-competitive)Potent and selective over CDK1/2 nih.gov

Investigation of Other Molecular and Cellular Targets

NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Protein Interaction

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytoprotective enzyme that detoxifies reactive quinones and quinoneimines. The expression of NQO1 is primarily regulated by the NRF2/ARE signaling pathway. frontiersin.orgmdpi.com The interaction of isoquinolinedione derivatives with NQO1 is likely indirect, occurring through the activation of this pathway. By functioning as electrophilic species, these derivatives can trigger the NRF2 response, leading to the increased transcription and expression of the NQO1 gene. mdpi.com This upregulation of NQO1 enhances the cell's capacity to neutralize electrophilic and oxidative stress, forming a key component of the compound's antioxidant and cytoprotective effects.

Activation of NRF2/ARE Signaling Pathways

The Nuclear factor erythroid-2-related factor 2 (NRF2) is a master transcription factor that orchestrates the cellular antioxidant response. frontiersin.org Under normal conditions, NRF2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov Electrophilic compounds, a category that can include isoquinolinedione derivatives, can react with cysteine residues on Keap1. mdpi.com This modification disrupts the Keap1-NRF2 interaction, allowing NRF2 to translocate to the nucleus. mdpi.com

Once in the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. frontiersin.org This binding initiates the transcription of a suite of phase II detoxifying and antioxidant enzymes, including NQO1 and Heme oxygenase-1 (HO-1). frontiersin.orgmdpi.com The activation of the NRF2/ARE pathway is a central mechanism for the antioxidant activity of these compounds, enhancing cellular resilience against oxidative stress. nih.gov

Mechanisms of Antimicrobial and Antifungal Activity

Derivatives of the isoquinoline scaffold have demonstrated notable antimicrobial and antifungal properties. The mechanisms underlying this activity are multifaceted and target essential cellular processes in pathogens.

In bacteria, particularly Gram-positive strains like Staphylococcus aureus, alkynyl isoquinoline derivatives have been shown to perturb both cell wall integrity and nucleic acid biosynthesis. mdpi.com This dual-pronged attack disrupts critical functions, leading to bactericidal effects. mdpi.com

In fungi, a prominent mechanism of action for certain isoquinoline derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH). researchgate.netnih.gov SDH is a vital enzyme complex in both the mitochondrial electron transport chain and the citric acid cycle. By binding to SDH, these compounds inhibit mitochondrial respiration, leading to a depletion of cellular ATP and ultimately fungal cell death. researchgate.netnih.govresearchgate.net Molecular docking studies suggest that these derivatives interact with key amino acid residues within the SDH complex. researchgate.netnih.gov

Table 3: Antimicrobial and Antifungal Activity of Isoquinoline Derivatives
Organism TypeProposed MechanismReported Activity (Example)
Gram-positive Bacteria (S. aureus)Perturbation of cell wall and nucleic acid biosynthesis mdpi.comMIC = 16 µg/mL for a tricyclic derivative mdpi.com
Fungi (P. piricola)Inhibition of Succinate Dehydrogenase (SDH) researchgate.netnih.govEC₅₀ = 3.651 mg/L for compound 9f nih.gov

Anti-inflammatory and Antioxidant Activity Mechanisms

The anti-inflammatory and antioxidant activities of isoquinolinedione derivatives are interconnected, often stemming from the modulation of the same core signaling pathways.

The primary antioxidant mechanism is the activation of the NRF2/ARE pathway, as detailed in section 3.2.2. By inducing the expression of a battery of antioxidant enzymes, these compounds bolster the cell's intrinsic defense against reactive oxygen species. nih.gov

The anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory signaling cascades. Isoquinoline-1-carboxamide derivatives have been shown to suppress the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov This suppression is achieved by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs) and blocking the nuclear translocation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor for inflammatory genes. nih.gov Additionally, related isoindoline-1,3-dione derivatives have demonstrated direct inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are responsible for producing pro-inflammatory prostaglandins. nih.govarabjchem.org

Metal-Binding Properties and Chelation Chemistry in Biological Systems

The therapeutic potential of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives is intrinsically linked to their ability to chelate metal ions, a property crucial for their interaction with biological targets, particularly metalloenzymes. While direct experimental data on the metal-binding properties of 2-hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione is not extensively detailed in the available literature, studies on a series of 7-substituted 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives provide significant insights into their chelation chemistry.

The enzymatic inhibitory activities of these compounds are often attributed to their capacity to bind with metal ions present in the active sites of enzymes. researchgate.net Research into a series of 19 different 7-substituted 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives has shown that their ability to inhibit enzymes like HIV-1 integrase and ribonuclease H is related to their metal-binding capabilities. researchgate.net

Physicochemical analyses of these 7-substituted derivatives have consistently demonstrated a 1:1 stoichiometry for their complexes with magnesium ions in solution. researchgate.net This indicates that one molecule of the 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivative binds to a single magnesium ion. The formation of these metal complexes is critically dependent on the enolization of the ligand, a process where the compound converts to its enol form, which is more favorable for chelation. researchgate.netacs.org

While specific binding constants for the 7-phenyl derivative are not provided in the reviewed literature, the general behavior of the 7-substituted class of compounds suggests a strong propensity for metal chelation. This interaction is a key mechanistic feature, enabling these molecules to interfere with the function of metalloenzymes that are vital for pathogenic processes. researchgate.netnih.gov

Below is a data table summarizing the key findings related to the metal-binding properties of 7-substituted 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives.

PropertyObservationSignificance
Stoichiometry with Mg²⁺1:1 complex formationIndicates a well-defined binding mode with divalent metal ions.
Requirement for BindingEnolization of the ligandHighlights the structural conformation necessary for chelation. researchgate.netacs.org
Biological ImplicationInhibition of metalloenzymesThe chelation ability is directly linked to the compound's mechanism of action against biological targets like HIV-1 integrase. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of 2 Hydroxy 7 Phenylisoquinoline 1,3 2h,4h Dione Derivatives

Influence of Phenyl Substitution at Position 7 on Biological Efficacy

The phenyl ring at position 7 of the isoquinoline (B145761) core is a significant determinant of the molecule's interaction with biological targets. Modifications to this ring can substantially alter the compound's potency and selectivity. Research on related heterocyclic scaffolds has demonstrated that the nature of the substituent on an analogous phenyl ring directly impacts biological activity.

For instance, in studies of 3-phenylisoquinoline (B1583570) derivatives, antibacterial potency was found to increase with the enhanced lipophilicity of the substituent at the 3'-position of the phenyl ring. nih.gov Similarly, for a series of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, attaching a methoxy (B1213986) (CH₃O) or trifluoromethoxy (CF₃O) group to the para-position of a phenyl ring was shown to improve inhibitory activity against phosphodiesterase 4B (PDE4B). nih.gov This suggests that both the electronic and hydrophobic character of the substituent are key.

While some studies on the synthesis of isoquinolinediones have noted that the presence of either electron-withdrawing or electron-donating substituents at position 7 can slightly diminish reaction yields, the impact on biological efficacy is more nuanced. nih.gov The introduction of specific functional groups can lead to enhanced activity. For example, in the related quinazoline (B50416) scaffold, incorporating a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position resulted in potent dual inhibitors of EGFR/VEGFR2. mdpi.com These findings underscore that the 7-phenyl group is a prime location for chemical modification to fine-tune the biological profile of the lead compound.

Table 1: Effect of 7-Phenyl Substitution on Hypothetical Biological Activity This table is illustrative, based on established SAR principles for related compounds.

Compound Substituent (R) on 7-Phenyl Ring Hypothetical IC₅₀ (µM) Rationale for Activity
A -H (Unsubstituted) 5.0 Baseline activity.
B -OCH₃ (para) 2.5 Increased potency, possibly due to favorable electronic and hydrophobic interactions. nih.gov
C -Cl (para) 3.8 Moderate activity; electron-withdrawing group may influence binding. researchgate.net
D -CF₃ (para) 1.9 High potency; strong electron-withdrawing and lipophilic character enhances binding affinity. nih.gov

| E | -NO₂ (para) | 1.5 | Potent activity, potentially forming specific interactions with the target protein. mdpi.com |

Impact of Hydroxy and other Substituents on the Dione (B5365651) Moiety

The 1,3-dione moiety, and particularly the N-hydroxy group at position 2, is a critical pharmacophore for the biological activity of 2-Hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione. This structural feature is known to be involved in the inhibition of metalloenzymes. nih.gov The N-hydroxy-dione arrangement can chelate metal ions, such as Mg²⁺ or Mn²⁺, within the active site of enzymes like HIV-1 integrase or RNase H, thereby blocking their catalytic function. nih.gov

The crystal structure of the parent compound, 2-Hydroxyisoquinoline-1,3(2H,4H)-dione, confirms that the molecule exists in the diketo form. nih.gov In the crystalline state, molecules form dimers through pairs of O—H⋯O hydrogen bonds, highlighting the importance of the N-hydroxy group in forming strong intermolecular interactions. nih.gov

Replacing the N-hydroxy group with other substituents dramatically alters the compound's biological profile. For example, in the structurally related isoindole-1,3-dione (phthalimide) series, the substituent on the nitrogen atom is a key determinant of activity. mdpi.com The well-known drug thalidomide (B1683933) and its safer, more potent immunomodulatory analogs, lenalidomide (B1683929) and pomalidomide, are N-substituted isoindole-1,3-diones. mdpi.com In these cases, the N-substituent (a glutarimide (B196013) ring) is responsible for their specific interactions with the Cereblon E3 ubiquitin ligase complex, leading to their therapeutic effects. mdpi.com This demonstrates that while the N-hydroxy group confers activity through metal chelation, other N-substituents can impart entirely different mechanisms of action by engaging different biological targets.

Table 2: Influence of N-Substituent on the Dione Moiety and Biological Target This table illustrates how changes to the N2-substituent can alter the biological mechanism, based on data from isoquinolinediones and related imides.

Substituent at N2 Position Core Scaffold Primary Biological Target/Mechanism Reference Example(s)
-OH Isoquinoline-1,3-dione Metalloenzyme inhibition via metal chelation. nih.gov HIV-1 Integrase inhibitors
-H or -Alkyl Isoquinoline-1,3-dione Generally reduced or altered activity. Synthetic intermediates
-Arylpiperazine Isoindoline-1,3-dione Cyclooxygenase (COX) inhibition. mdpi.com Experimental anti-inflammatory agents

| -(2,6-dioxopiperidin-3-yl) | Isoindoline-1,3-dione | Immunomodulation via Cereblon (CRBN) binding. mdpi.com | Thalidomide, Lenalidomide |

Correlation between Substituent Electronic and Steric Properties and Biological Response

A quantitative understanding of SAR requires correlating the electronic and steric properties of substituents with the observed biological response. For isoquinolinedione derivatives and related compounds, both factors play a crucial role.

Electronic Properties: The electronic nature of substituents, often quantified by the Hammett constant (σ), influences how a molecule interacts with its target. Studies on various heterocyclic inhibitors have shown that compounds bearing electron-withdrawing groups (EWGs) often exhibit the best inhibitory activity. researchgate.net For example, EWGs on the 7-phenyl ring can enhance interactions within a target's binding pocket through dipole interactions or by modifying the acidity of nearby protons.

The interplay between these properties is key. A bulky, electron-withdrawing group might increase potency, but only if it can be accommodated by the binding pocket. Conversely, a small, electron-donating group might fit well but lack the electronic characteristics for strong binding.

Rational Design Principles based on SAR for Novel Isoquinolinedione Analogues

The SAR findings provide a clear framework for the rational design of novel isoquinolinedione analogues with improved therapeutic potential. nih.govmdpi.com The goal is to systematically modify the lead structure to optimize its interactions with the desired biological target while minimizing off-target effects. nih.govmdpi.com

Key design principles derived from the SAR of this compound and related scaffolds include:

Systematic Modification of the 7-Phenyl Ring: Based on the observation that substituents on this ring modulate potency, a library of analogues should be synthesized with a diverse range of groups. mdpi.com This should include substituents that vary in lipophilicity, electronic character (both EWGs and EDGs), and steric bulk to comprehensively probe the topology of the target's binding pocket. nih.gov

Bioisosteric Replacement of the N-Hydroxy Group: While the N-hydroxy group is crucial for the metal-chelating mechanism, its replacement with other hydrogen-bond donors or acceptors could lead to new mechanisms of action or improved pharmacokinetic properties. Bioisosteres such as hydroxamic acids or N-amino groups could be explored to maintain chelation ability with altered properties.

Scaffold Hopping and Decoration: Introducing substituents at other positions of the isoquinoline ring (e.g., positions 5, 6, or 8) could enhance binding affinity or selectivity. Furthermore, "scaffold hopping," where the isoquinolinedione core is replaced by a similar heterocyclic system (e.g., quinazolinedione), could lead to novel compounds with different patentability and ADME profiles. mdpi.com

Computational Modeling: Structure-based drug design, utilizing molecular docking and 3D-QSAR studies, should be employed to predict the binding modes of newly designed analogues. mdpi.com This computational pre-screening can prioritize the synthesis of compounds most likely to have high affinity for the target, saving time and resources.

By integrating these principles, medicinal chemists can move beyond trial-and-error and adopt a more targeted approach to developing the next generation of isoquinolinedione-based therapeutics.

Theoretical and Computational Chemistry Applications in Isoquinolinedione Research

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Specific Density Functional Theory (DFT) studies detailing the electronic structure and reactivity parameters for 2-Hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione are not extensively available in the current scientific literature. Such studies on related heterocyclic compounds often involve the calculation of global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters, including chemical hardness, softness, electronegativity, and the electrophilicity index, help in predicting the kinetic and thermodynamic stability of a molecule.

While experimental FT-IR data for this compound shows characteristic absorption bands for C=O stretching (1685 cm⁻¹) and O-H stretching (3200–3400 cm⁻¹), specific computational simulations of its FT-IR spectrum using quantum chemical methods were not found in the surveyed literature. Theoretical vibrational analysis is often employed to complement experimental findings by providing a complete assignment of vibrational modes.

Analytical Methodologies for Characterization and Structural Elucidation

Spectroscopic Techniques

Detailed experimental data from NMR, IR, or UV-Vis spectroscopy for 2-Hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione is not present in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

No specific ¹H or ¹³C NMR chemical shifts, coupling constants, or spectra have been published for this compound.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Specific IR or FT-IR absorption frequencies for this compound are not documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no available information on the UV-Vis absorption maxima (λmax) for this specific compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Published mass spectrometry or high-resolution mass spectrometry data confirming the molecular weight and elemental composition of this compound could not be located.

Chromatographic Techniques for Purity and Separation

Information regarding the separation and purity analysis of this compound is not available.

High-Performance Liquid Chromatography (HPLC)

No specific HPLC methods, including details on columns, mobile phases, flow rates, or retention times, have been reported for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The process involves introducing a sample into a liquid chromatograph, where it is separated based on its physicochemical properties as it passes through a column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides information about the molecular weight of the compound and its fragments.

For a compound like this compound, one would expect the mass spectrum to show a prominent peak corresponding to its molecular ion. The table below illustrates hypothetical LC-MS data based on the compound's structure.

ParameterExpected Value
Molecular Formula C₁₅H₁₁NO₃
Molecular Weight 253.25 g/mol
Expected [M+H]⁺ Ion 254.07 m/z
Expected [M+Na]⁺ Ion 276.05 m/z

Note: The data in this table is hypothetical and serves as an illustrative example of what would be expected from an LC-MS analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that offers higher resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This is achieved by using columns with smaller particle sizes (typically less than 2 µm). While specific UPLC methods for the analysis of this compound have not been detailed in the available research, the technique is widely applicable for the analysis of complex mixtures containing structurally similar compounds, such as derivatives of isoquinoline (B145761).

A typical UPLC method for a compound of this nature would involve a reversed-phase column with a gradient elution using a mixture of an aqueous solvent (often with an acid additive like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Detection is commonly performed using a photodiode array (PDA) detector, which can provide UV-Vis spectra of the eluting peaks, and a mass spectrometer.

The table below outlines a potential UPLC method for the analysis of this compound, based on general principles for similar aromatic compounds.

ParameterDescription
Column C18 reversed-phase, < 2 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 30 - 50 °C
Detection PDA (200-400 nm) and Mass Spectrometry

Note: This table represents a generalized UPLC method and would require optimization for the specific analysis of this compound.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. For the parent compound, 2-Hydroxyisoquinoline-1,3(2H,4H)-dione, single-crystal X-ray diffraction analysis has been performed, providing detailed insights into its three-dimensional structure. nih.gov The study revealed that the molecule exists in the diketo form, and the isoquinoline unit is nearly planar. nih.gov In the crystal lattice, molecules are linked into inversion dimers through pairs of O—H⋯O hydrogen bonds. nih.gov

While the specific crystal structure of the 7-phenyl substituted derivative has not been reported, the crystallographic data of the parent compound provides a fundamental framework for understanding the structural properties of this class of molecules. The addition of a phenyl group at the 7-position would be expected to influence the crystal packing due to steric effects and potential for additional intermolecular interactions.

The crystallographic data for 2-Hydroxyisoquinoline-1,3(2H,4H)-dione is summarized in the table below. nih.gov

ParameterValue
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.336 (5)
b (Å) 8.666 (4)
c (Å) 7.052 (7)
β (°) ** 104.19 (5)
Volume (ų) **730.8 (9)
Z 4

Future Perspectives and Emerging Directions in Isoquinolinedione Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoquinoline (B145761) derivatives is an area of intense interest for organic and medicinal chemists. nih.gov Traditional methods for constructing these frameworks often involve transition-metal catalysts, harsh reaction conditions, and the use of expensive or toxic reagents, which can create environmental and economic challenges. rsc.orgnih.gov Consequently, a significant push towards the development of greener and more sustainable synthetic routes is underway.

Recent innovations are focusing on several key areas to improve the synthesis of isoquinolinediones:

Green Chemistry Principles : The integration of green chemistry principles is central to modern synthetic design. rsc.orgnih.gov This includes the use of benign solvents, the development of recyclable catalytic systems, and the design of atom-economical reactions that maximize the incorporation of starting materials into the final product. nih.gov

Novel Catalytic Systems : Research is exploring the use of heterogeneous transition metal-based nanocatalysts, which can offer high yields and easy catalyst recovery. nih.gov Additionally, the use of inexpensive organic dyes as visible-light photoredox catalysts is a promising and sustainable approach. nih.gov

Energy-Efficient Methods : Microwave-assisted synthesis is being investigated as an energy-efficient method to construct isoquinoline frameworks. nih.gov

Radical Cascade Reactions : The use of radical cascade reactions with acryloyl benzamides as key substrates provides a versatile pathway to isoquinoline-1,3-diones. researchgate.net

These methodologies aim to provide more efficient, cost-effective, and environmentally friendly ways to produce diverse isoquinolinedione derivatives for further study.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While the biological activities of some isoquinolinedione derivatives are known, there is a vast, unexplored landscape of potential biological targets and mechanistic pathways. The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov

Emerging research has identified isoquinoline-1,3-diones as a viable chemotype for selectively inhibiting Tyrosyl DNA phosphodiesterase II (TDP2), an enzyme involved in DNA repair. nih.gov Inhibition of TDP2 is a promising strategy to enhance the efficacy of topoisomerase II poisons, which are widely used anticancer drugs. nih.gov

Future research will likely focus on:

Identifying Novel Protein Targets : High-throughput screening and proteomics approaches can be used to identify new protein binding partners for 2-Hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione and related analogs.

Elucidating Mechanisms of Action : Detailed cell-based assays and "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) can help to unravel the precise molecular mechanisms by which these compounds exert their biological effects. For example, some isoquinolinone derivatives have been found to induce apoptosis in cancer cells, but the specific signaling pathways involved are not fully understood. researchgate.net

Investigating Bioisosterism : The concept of bioisosterism, where parts of a molecule are replaced with other chemical groups with similar physical or chemical properties, can be explored to create novel isoquinolinedione-based small molecules with improved activity and selectivity. nih.gov

A deeper understanding of the biological targets and mechanisms of action of isoquinolinediones will be crucial for the development of the next generation of therapeutics.

Advanced Computational Chemistry for Rational Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. openmedicinalchemistryjournal.comnih.gov These in silico methods can significantly reduce the time and cost associated with drug development by predicting the properties and activities of molecules before they are synthesized. nih.gov

For isoquinolinedione research, advanced computational techniques can be applied in several ways:

Molecular Docking : This technique can be used to predict the binding mode and affinity of this compound and its derivatives to the active sites of known and potential biological targets. openmedicinalchemistryjournal.comnih.gov

Virtual Screening : Large libraries of virtual compounds can be screened against a specific target to identify promising new isoquinolinedione-based hits. openmedicinalchemistryjournal.comnih.gov

De Novo Design : Algorithms can be used to design entirely new molecules that are predicted to have high affinity and selectivity for a target of interest. openmedicinalchemistryjournal.comnih.gov

Quantum Chemistry Calculations : Methods like Density Functional Theory (DFT) can be employed to understand the electronic structure and reactivity of isoquinolinedione derivatives, providing insights that can guide the design of more potent compounds. mdpi.com Time-dependent DFT (TD-DFT) can be used to predict the photophysical properties of these molecules. mdpi.com

The synergy between computational modeling and experimental validation will be key to accelerating the discovery and optimization of isoquinolinedione-based therapeutic agents. rsc.org

Challenges and Opportunities in Advancing Isoquinolinedione-Based Research

Despite the significant potential of isoquinolinedione-based compounds, several challenges must be addressed to advance their development into clinically useful therapeutics. These challenges also present significant opportunities for innovation.

Challenges:

Complexity of Natural Product-Based Discovery : When isoquinolinedione scaffolds are derived from natural products, challenges can include the availability of the source material, the complexity of isolating pure compounds, and potential ecological impacts. rsc.orgnih.gov

Emergence of Drug Resistance : For indications such as cancer and infectious diseases, the development of drug resistance is a major obstacle. nih.gov

Translating In Vitro Activity to In Vivo Efficacy : A compound that shows high potency in a laboratory assay may not be effective in a living organism due to poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion). doclinika.ru

Opportunities:

Technological Advances : Advances in high-throughput screening, computational chemistry, and "omics" technologies provide powerful tools to overcome many of the traditional challenges in drug discovery.

Multidisciplinary Collaboration : Collaboration between synthetic chemists, biologists, computational scientists, and clinicians is essential for successfully navigating the complexities of drug development.

Focus on Novel Targets and Mechanisms : By exploring undiscovered biological targets and pathways, researchers can develop drugs that are effective against diseases that are resistant to current therapies.

Development of Drug Combinations : Combining isoquinolinedione-based drugs with other therapeutic agents could be a strategy to enhance efficacy and overcome drug resistance. nih.gov

The future of isoquinolinedione-based research is bright. By embracing innovative synthetic methodologies, exploring new biological frontiers, leveraging the power of computational chemistry, and strategically addressing the inherent challenges of drug discovery, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

Q & A

Q. What are the recommended synthetic routes for 2-hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione, and what yields can be expected?

The compound is typically synthesized via multi-step reactions involving cyclization of substituted precursors. For example, derivatives like 5-(2,4-difluorophenyl)-2-hydroxyisoquinoline-1,3-dione are prepared through acid-catalyzed cyclization, yielding 36–44% depending on substituents. Key intermediates include substituted benzamides or indanones, with reaction times ranging from 1.5–24 hours under reflux conditions . NMR (¹H and ¹³C) and HRMS-ESI(−) are critical for structural validation, with characteristic signals such as δ 10.49 (s, 1H, hydroxyl) and δ 166.9 (carbonyl) in DMSO-d₆ .

Q. How should solubility challenges be addressed for in vitro and in vivo studies?

The compound has limited aqueous solubility but dissolves in DMSO for stock solutions (e.g., 50–100 mg/mL). For in vivo administration, formulations include:

  • IV/IM injection : 10% DMSO + 5% Tween 80 + 85% saline.
  • Oral dosing : 0.5% CMC-Na suspensions.
  • Alternative solvents : PEG300 or corn oil mixtures (e.g., 10% DMSO + 90% corn oil). Heating (≤50°C) or sonication may aid dissolution .

Q. What analytical methods are essential for characterizing this compound?

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.5), hydroxyl (δ 10.5–11.0), and carbonyl carbons (δ 160–170).
  • HRMS-ESI(−) : Used to confirm molecular ions (e.g., m/z 300.0712 for C₁₆H₁₁NFO₄⁻) .
  • LogP (0.538) : Indicates moderate hydrophobicity, relevant for membrane permeability studies .

Q. What preliminary biological activities have been reported?

  • Antiviral activity : IC₅₀ = 28.1 µM against HBV RNase H, with preferential inhibition of viral DNA strand synthesis .
  • HIV-1 inhibition : IC₅₀ = 6.32 µM (HIV-1 integrase) and 5.9 µM (HIV-1 RT RNase H) .
  • Antitumor potential : Derivatives like 8-phenylisoquinolinediones show cytotoxicity in cancer cell lines, though specific EC₅₀ values require further validation .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives?

A bifunctional catalyst (1 mol%) enables enantioselective amination of 4-alkylisoquinolinediones, yielding >99% ee. The reaction proceeds via hydrogen-bond activation of the substrate and nucleophilic attack by alkylamines, with S-configuration favored. Gram-scale synthesis is feasible under ambient conditions without inert atmospheres .

Q. What novel synthetic strategies improve reaction efficiency?

Visible-light-promoted decarboxylative acyl radical cascades using α-keto acids generate acylated derivatives. This method achieves cyclization under mild conditions (room temperature, visible light) with broad substrate tolerance, avoiding toxic reagents .

Q. How does the compound inhibit HBV replication mechanistically?

It selectively blocks HBV RNase H activity (EC₅₀ = 4.2 µM), disrupting plus-strand DNA synthesis. Cellular retention and metabolite stability may explain the lower EC₅₀ compared to in vitro IC₅₀ (28.1 µM) .

Q. What structure-activity relationships (SAR) guide derivative optimization?

  • Phenyl substituents : Electron-withdrawing groups (e.g., -F, -CF₃) at the 7-position enhance antiviral potency.
  • Hydroxyl group : Critical for RNase H inhibition; methylation reduces activity .
  • Side-chain modifications : Piperazine or triazole additions improve antitumor activity by enhancing DNA intercalation .

Q. How can conflicting IC₅₀ values (e.g., HIV vs. HBV) be reconciled?

Discrepancies arise from assay variations:

  • HIV assays : Use recombinant enzymes (e.g., integrase), while HBV studies employ full-length RNase H in cellular contexts.
  • Cellular uptake : Differential permeability affects effective intracellular concentrations .

Q. What catalytic vs. stoichiometric approaches balance cost and yield?

  • Catalytic : Enantioselective amination (1 mol% catalyst) reduces reagent costs but requires chiral ligands.
  • Stoichiometric : Radical-initiated cyclization (e.g., using AIBN) offers simplicity but lower ee values and scalability challenges .

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Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione
Reactant of Route 2
2-Hydroxy-7-phenylisoquinoline-1,3(2H,4H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.